molecular formula C8H7NO2S B1586402 5-Methoxy-1,3-benzoxazole-2-thiol CAS No. 49559-83-3

5-Methoxy-1,3-benzoxazole-2-thiol

Cat. No. B1586402
CAS RN: 49559-83-3
M. Wt: 181.21 g/mol
InChI Key: QGTUVLRFJOUWBN-UHFFFAOYSA-N
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Description



  • 5-Methoxy-1,3-benzoxazole-2-thiol is a heterocyclic compound with the molecular formula C₈H₇NO₂S .

  • It belongs to the benzoxazole family and contains a thiol group (sulfur atom) and a methoxy group (OCH₃) attached to the benzoxazole ring.

  • The compound is a bicyclic planar molecule and has been studied for its potential biological activities.





  • Synthesis Analysis



    • 5-Methoxy-1,3-benzoxazole-2-thiol can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone.

    • For example, a reaction between 2-aminophenol and formaldehyde can yield the desired compound.





  • Molecular Structure Analysis



    • The molecular structure of 5-Methoxy-1,3-benzoxazole-2-thiol consists of a benzoxazole ring with a methoxy group and a thiol group attached at different positions.

    • The compound is a bicyclic system with a planar geometry.





  • Chemical Reactions Analysis



    • 5-Methoxy-1,3-benzoxazole-2-thiol can participate in various chemical reactions, including nucleophilic substitution, oxidation, and cyclization reactions.

    • It can be functionalized at different positions to modify its properties.





  • Physical And Chemical Properties Analysis



    • 5-Methoxy-1,3-benzoxazole-2-thiol is a yellow crystalline solid.

    • It has a molecular weight of approximately 181.21 g/mol.

    • The compound’s melting point, boiling point, and solubility properties can be determined experimentally.




  • Scientific Research Applications

    Synthetic Organic Chemistry

    Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

    Method of Application

    A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

    Results or Outcomes

    The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .

    Antimicrobial and Anticancer Activities

    Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition and Rho-kinase inhibition .

    Method of Application

    The method to synthesize the designed benzoxazole derivatives is given in Scheme 1 . Initially, 2-(chloromethyl)-1H-benzo[d]imidazole (I) was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid and hydrochloric acid . Benzo[d]oxazole-2-thiol (II) was synthesized by the reaction of methanolic solution of 2-aminophenol with potassium hydroxide .

    Results or Outcomes

    The performed study indicated that the compounds 1, 10, 13, 16, 19, 20 and 24 had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and compounds 4, 6, 25 and 26 had best anticancer activity in comparison to 5-fluorouracil .

    Antioxidant Effects

    Benzoxazole derivatives have been found to exhibit antioxidant effects . This makes them potentially useful in a variety of applications where oxidative stress is a concern, such as in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer .

    Method of Application

    The synthesis of benzoxazole derivatives with antioxidant effects typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

    Results or Outcomes

    The synthesized benzoxazole compounds have been found to exhibit significant antioxidant activity, although the specific results can vary depending on the exact structure of the compound .

    Optical Brighteners in Laundry Detergents

    Benzoxazole derivatives are also of interest for their use as optical brighteners in laundry detergents . These compounds can absorb ultraviolet light and re-emit it as visible light, making fabrics appear whiter and brighter .

    Method of Application

    The exact method of application can vary depending on the specific formulation of the detergent, but typically the benzoxazole derivative would be mixed with the other detergent ingredients in a suitable solvent .

    Results or Outcomes

    The use of benzoxazole derivatives as optical brighteners in laundry detergents can result in fabrics that appear whiter and brighter after washing .

    Antifungal Agents

    Benzoxazole derivatives have been found to exhibit antifungal activity . This makes them potentially useful in a variety of applications where fungal infections are a concern, such as in the treatment of skin infections, systemic infections, and agricultural applications .

    Method of Application

    The synthesis of benzoxazole derivatives with antifungal effects typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

    Results or Outcomes

    The synthesized benzoxazole compounds have been found to exhibit significant antifungal activity, although the specific results can vary depending on the exact structure of the compound . The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .

    Pharmaceutical Drugs

    Benzoxazole derivatives are found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis . These drugs have various therapeutic applications, including anti-inflammatory effects and treatment of transthyretin-related hereditary amyloidosis .

    Method of Application

    The exact method of application can vary depending on the specific formulation of the drug, but typically the benzoxazole derivative would be synthesized and then incorporated into a suitable pharmaceutical formulation .

    Results or Outcomes

    The use of benzoxazole derivatives in pharmaceutical drugs can result in various therapeutic effects, depending on the exact structure of the compound and the disease or condition being treated .

    Safety And Hazards



    • The compound is considered hazardous and may cause skin sensitization.

    • Precautionary measures include avoiding contact with skin, eyes, and ingestion.

    • Proper storage and disposal procedures should be followed.




    Please note that this analysis is based on available information, and further research may be needed to explore additional aspects of this compound. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    5-methoxy-3H-1,3-benzoxazole-2-thione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H7NO2S/c1-10-5-2-3-7-6(4-5)9-8(12)11-7/h2-4H,1H3,(H,9,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QGTUVLRFJOUWBN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC2=C(C=C1)OC(=S)N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H7NO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10197834
    Record name 5-Methoxy-1,3-benzoxazole-2(3H)-thione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10197834
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    181.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-Methoxy-1,3-benzoxazole-2-thiol

    CAS RN

    49559-83-3
    Record name 5-Methoxy-1,3-benzoxazole-2(3H)-thione
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    Record name 49559-83-3
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    Record name 5-Methoxy-1,3-benzoxazole-2(3H)-thione
    Source EPA DSSTox
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 5-Methoxybenzoxazole-2-thiol
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    Record name 5-METHOXY-1,3-BENZOXAZOLE-2(3H)-THIONE
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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